(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid

Beschreibung

BenchChem offers high-quality (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(3R)-3-amino-3-(3-methoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-8-4-2-3-7(5-8)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMPGCPZEOXEES-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)[C@@H](CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-3-Amino-3-(3-methoxyphenyl)propanoic Acid

Introduction

(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid is a chiral non-proteinogenic β-amino acid derivative. Its structural similarity to endogenous molecules involved in neurotransmission has made it a compound of significant interest to researchers in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, a representative synthetic protocol, and its potential applications in neuroscience research. The information presented herein is intended for researchers, scientists, and drug development professionals.

Chemical Properties

(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid is a white solid at room temperature.[1] Its chemical and physical properties are summarized in the tables below. Due to its zwitterionic nature at physiological pH, it is expected to have high water solubility and to decompose at high temperatures rather than exhibiting a distinct boiling point.

General and Physical Properties

| Property | Value | Source |

| IUPAC Name | (3R)-3-amino-3-(3-methoxyphenyl)propanoic acid | N/A |

| CAS Number | 765895-65-6 | [1] |

| Molecular Formula | C₁₀H₁₃NO₃ | [1] |

| Molecular Weight | 195.22 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | Similar to (S)-enantiomer: 207-211 °C (dec.) | N/A |

| Boiling Point | Decomposes before boiling | N/A |

| Optical Rotation | [α]D²⁵ = +3.8 ± 2.0º (c=1 in H₂O) | [1] |

Predicted Physicochemical Properties

| Property | Value | Source |

| pKa (Acidic) | ~4 (Estimated) | N/A |

| pKa (Basic) | ~10 (Estimated) | N/A |

| LogP | -2.0 (for (S)-enantiomer) | N/A |

| Topological Polar Surface Area | 72.6 Ų (for (S)-enantiomer) | N/A |

Experimental Protocols

Representative Synthesis of (R)-3-Amino-3-(aryl)propanoic Acids

Disclaimer: The following is an adapted protocol and should be performed by qualified personnel in a properly equipped laboratory.

Materials:

-

(S)-2-tert-Butyl-1-carbomethoxy-2,3-dihydro-4(1H)-pyrimidinone (chiral auxiliary)

-

3-Iodoanisole

-

Diethylamine (Et₂NH)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF)

-

Ethanol (EtOH)

Procedure:

-

Heck Reaction: A solution of (S)-2-tert-Butyl-1-carbomethoxy-2,3-dihydro-4(1H)-pyrimidinone, 3-iodoanisole, diethylamine, and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) in dimethylformamide is heated in a sealed tube.

-

Purification: The reaction mixture is cooled, and the product, (R)-2-tert-Butyl-6-(3-methoxyphenyl)-5,6-dihydro-4(1H)-pyrimidinone, is isolated and purified.

-

Hydrolysis and Reduction: The purified pyrimidinone is dissolved in a mixture of tetrahydrofuran and ethanol and cooled to a low temperature. The mixture is treated with hydrochloric acid to achieve a neutral pH, followed by the addition of sodium borohydride.

-

Final Hydrolysis and Isolation: The reaction mixture is worked up to hydrolyze the auxiliary and isolate the final product, (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid.

Biological Activity and Potential Applications

(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid and its analogs are recognized for their potential to modulate neurotransmitter systems, making them valuable tools in neuroscience research and as building blocks for the development of novel therapeutics for neurological disorders.[1][2]

Role in Neurotransmitter Modulation

As a derivative of a β-amino acid, this compound is structurally related to neurotransmitters like GABA and glutamate. While the specific molecular targets have not been fully elucidated in publicly available literature, it is hypothesized that it may interact with receptors or transporters involved in neurotransmission. This interaction could potentially modulate synaptic plasticity and neuronal signaling.

The diagram below illustrates a generalized workflow for investigating the effects of a novel compound like (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid on neurotransmitter systems.

Caption: A generalized workflow for characterizing the neuroactivity of a compound.

Drug Development

The chiral nature and the presence of both amino and carboxylic acid functional groups make (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid a versatile scaffold for the synthesis of more complex molecules. Its potential to interact with biological systems makes it an attractive starting point for the development of new drugs targeting neurological and psychiatric conditions.[2]

The following diagram illustrates the logical relationship of how a starting material like this compound can be utilized in a drug discovery pipeline.

Caption: The role of a chiral building block in a typical drug discovery process.

Conclusion

(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid is a valuable chiral building block with significant potential in the field of neuroscience and medicinal chemistry. Its well-defined chemical properties and the availability of synthetic routes make it an accessible tool for researchers. Future investigations into its specific biological targets and mechanisms of action will be crucial in fully realizing its therapeutic potential.

References

(R)-3-Amino-3-(3-methoxyphenyl)propanoic Acid: A Technical Guide for Drug Development Professionals

An In-depth Examination of a Key Chiral Building Block in Modern Medicinal Chemistry

Abstract

(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid is a non-proteinogenic β-amino acid that has garnered significant attention in the pharmaceutical industry. Its unique structural features, particularly its chirality and the presence of a methoxyphenyl group, make it a valuable synthon for the development of novel therapeutics. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and its critical role as a chiral building block in drug discovery, with a focus on applications in neuroscience. An exemplary synthetic protocol is also detailed to provide insight into its preparation.

Molecular Structure and Identification

(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid is a derivative of propanoic acid with an amino group and a 3-methoxyphenyl group attached to the β-carbon. The "(R)" designation indicates the stereochemistry at the chiral center.

IUPAC Name: (3R)-3-amino-3-(3-methoxyphenyl)propanoic acid

Synonyms: D-β-Phe(3-OMe)-OH, (R)-3-Methoxy-β-phenylalanine, H-D-β-Phe(3-OMe)-OH[1]

Chemical Structure:

-

SMILES: COC1=CC=CC(=C1)--INVALID-LINK--CC(=O)O

-

InChI: InChI=1S/C10H13NO3/c1-14-8-4-2-3-7(5-8)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1 (Note: InChI for the (S)-enantiomer is provided for structural reference, the (R)-enantiomer is the subject of this guide).[2]

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical data for (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid is presented in the table below. These properties are crucial for its handling, formulation, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 765895-65-6 | [1] |

| Molecular Formula | C₁₀H₁₃NO₃ | [1] |

| Molecular Weight | 195.22 g/mol | [1] |

| Appearance | White solid | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Optical Rotation | [α]D25 = +3.8 ± 2.0º (c=1% in H₂O) | [1] |

| Storage Conditions | 0-8°C | [1] |

| Computed XLogP3 | -2 | [2] |

| Topological Polar Surface Area | 72.6 Ų | [2][3] |

Role in Drug Discovery and Development

(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid is a versatile chiral building block in medicinal chemistry.[1] Its incorporation into larger molecules can significantly influence their pharmacological properties, including efficacy, selectivity, and pharmacokinetic profiles. Chiral β-amino acids like this one are sought after for their ability to impart specific three-dimensional conformations to peptide and non-peptide structures, which is critical for molecular recognition and binding to biological targets.[][5][6]

This compound is particularly explored for its potential in the development of new medications targeting neurological disorders.[1] It serves as a foundational element for synthesizing compounds that can modulate receptor activity within the central nervous system.[1] The workflow below illustrates the pivotal role of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid in the drug discovery pipeline.

Exemplary Synthesis Protocol

Below is a detailed experimental protocol for the synthesis of the related compound, (R)-3-Amino-3-(p-methoxyphenyl)propionic acid, which serves as a valuable methodological example.

Disclaimer: The following protocol is for the synthesis of the para-isomer and is provided for illustrative purposes. Adaptation and optimization would be necessary for the synthesis of the meta-isomer.

Reaction Scheme:

(S)-2-tert-Butyl-1-carbomethoxy-2,3-dihydro-4(1H)-pyrimidinone + 4-iodoanisole → (R)-2-tert-Butyl-6-(4-methoxyphenyl)-5,6-dihydro-4(1H)-pyrimidinone → (R)-3-Amino-3-(p-methoxyphenyl)propionic acid

Step 1: Synthesis of (R)-2-tert-Butyl-6-(4-methoxyphenyl)-5,6-dihydro-4(1H)-pyrimidinone

-

A solution of (S)-2-tert-Butyl-1-carbomethoxy-2,3-dihydro-4(1H)-pyrimidinone (5.00 g, 23.6 mmol), 4-iodoanisole (5.52 g, 23.6 mmol), diethylamine (2.68 mL, 26.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (273 mg, 0.24 mmol) in 25 mL of dimethylformamide is prepared.

-

The yellow solution is transferred to a thick-walled Pyrex pressure tube and purged with argon.

-

The sealed tube is suspended in a boiling water bath for 48 hours in the dark.

-

After cooling in liquid nitrogen, the tube is opened, and the contents are processed to isolate the product.

Step 2: Hydrolysis to (R)-3-Amino-3-(p-methoxyphenyl)propionic acid

-

A 125-mL Erlenmeyer flask is charged with tetrahydrofuran (20 mL), 95% ethanol (20 mL), and the product from Step 1 (2.39 g, 9.2 mmol).

-

The mixture is stirred and cooled to between -35°C and -45°C using an acetone-dry ice bath.

-

Aqueous 9 N hydrochloric acid (approx. 0.6 mL) is added dropwise to achieve a pH of approximately 7.

-

The reaction mixture is then subjected to further hydrolysis and purification steps, including ion-exchange chromatography, to yield the final product.

Conclusion

(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid stands out as a crucial chiral intermediate in the synthesis of complex, biologically active molecules. Its utility in constructing novel compounds for the potential treatment of neurological disorders underscores its importance in the field of medicinal chemistry. The data and protocols presented in this guide are intended to support researchers and drug development professionals in leveraging the unique properties of this valuable building block for the advancement of therapeutic innovations.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (S)-3-Amino-3-(3-methoxyphenyl)propanoic acid | C10H13NO3 | CID 715793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Amino-3-(3-ethyl-5-methoxyphenyl)propanoic acid | C12H17NO3 | CID 84055821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Monoterpene-based chiral β-amino acid derivatives prepared from natural sources: syntheses and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CN106083624B - The one pot process technique of 3- amino -3- phenylpropionic acid esters - Google Patents [patents.google.com]

(R)-3-Amino-3-(3-methoxyphenyl)propanoic Acid: A Scaffolding Enigma in Neuropharmacology

(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid is a synthetic β-amino acid derivative that has garnered attention within the scientific community, particularly in the fields of medicinal chemistry and neuropharmacology. While specific quantitative data on its biological activity remains elusive in publicly available literature, its structural motif positions it as a valuable building block for the synthesis of more complex, biologically active molecules. This technical guide aims to synthesize the current understanding of this compound, focusing on its potential applications and the general biological relevance of its structural class.

Overview and Potential Significance

(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid belongs to the class of β-amino acids, which are structural isomers of the proteinogenic α-amino acids. This structural difference, the placement of the amino group on the β-carbon of the propanoic acid backbone, imparts unique conformational properties and resistance to proteolytic degradation, making β-amino acids and their derivatives attractive scaffolds in drug design.

The presence of a methoxyphenyl group suggests potential interactions with various biological targets, particularly within the central nervous system (CNS). Aryl-substituted amino acids are known to interact with receptors and transporters for neurotransmitters like glutamate and GABA. Therefore, this compound is primarily utilized in research and development as a key intermediate for creating novel therapeutic agents targeting neurological and psychiatric disorders.[1][2]

Biological Context: A Tool for Probing Neurological Pathways

The general workflow for investigating the potential of such a compound is outlined below:

Potential Signaling Pathway Interactions

Based on the structural similarities to known neuroactive compounds, (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid could potentially interact with several key signaling pathways in the CNS. The primary hypothetical targets are the receptors for the major excitatory and inhibitory neurotransmitters, glutamate and GABA, respectively.

Glutamatergic System

The glutamatergic system is the principal excitatory pathway in the brain. Derivatives of aryl-amino acids can act as agonists or antagonists at glutamate receptors, such as NMDA and AMPA receptors. Modulation of these receptors is a key strategy in the development of drugs for a range of neurological conditions.

GABAergic System

The GABAergic system is the primary inhibitory pathway in the CNS. β-Amino acids can mimic the structure of GABA and interact with GABA receptors (GABAA and GABAB). This interaction can lead to a reduction in neuronal excitability, a mechanism of action for many anxiolytic, sedative, and anticonvulsant drugs.

A simplified representation of these potential interactions is shown below:

Methodologies for Biological Evaluation

To ascertain the specific biological activity of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid, a series of in vitro and in vivo experiments would be necessary.

Radioligand Binding Assays

Objective: To determine the affinity of the compound for specific neurotransmitter receptors.

Protocol Outline:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cortex or hippocampus) to isolate cell membranes containing the receptors of interest.

-

Incubation: Incubate the membrane preparation with a known radiolabeled ligand (e.g., [3H]-CGP54626 for GABAB receptors or [3H]-AMPA for AMPA receptors) in the presence of varying concentrations of the test compound.

-

Separation: Separate the bound and free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

-

Data Analysis: Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Electrophysiology

Objective: To determine the functional effect of the compound on ion channel activity in neurons.

Protocol Outline (Patch-Clamp Technique):

-

Cell Culture: Culture primary neurons or cell lines expressing the receptor of interest.

-

Recording: Use a glass micropipette to form a high-resistance seal with the cell membrane (gigaseal) to record ionic currents.

-

Compound Application: Apply the test compound to the cell bath and record changes in membrane current or voltage.

-

Data Analysis: Analyze the changes in current amplitude, frequency, and kinetics to determine if the compound acts as an agonist, antagonist, or modulator of the ion channel.

Conclusion

(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid stands as a promising, yet largely uncharacterized, molecule in the landscape of neuropharmacological research. Its value currently lies in its potential as a synthetic scaffold for the development of novel CNS-active agents. Future research involving rigorous biological evaluation through binding and functional assays is imperative to elucidate its specific molecular targets and mechanism of action. Such studies will be crucial to unlock the full therapeutic potential of this and related β-amino acid derivatives.

References

(R)-3-Amino-3-(3-methoxyphenyl)propanoic Acid: An Uncharacterized Building Block for Neurological Drug Discovery

(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid is a synthetic amino acid derivative that has been identified as a potential building block in the development of novel therapeutics for neurological disorders.[1] While its utility in medicinal chemistry is recognized, detailed pharmacological data, including its specific mechanism of action, remain largely uncharacterized in publicly available scientific literature.

This technical overview aims to consolidate the currently available information on (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid and to provide a framework for its potential pharmacological investigation based on the activities of structurally related β-amino acid derivatives.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₃ | Chem-Impex |

| Molecular Weight | 195.22 g/mol | Chem-Impex |

| Appearance | White to off-white powder | Generic |

| Chirality | (R)-enantiomer | - |

Current Understanding and Research Applications

(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid is commercially available and primarily marketed as a research chemical for use in pharmaceutical development and neuroscience research.[1] Its structure, featuring a β-amino acid backbone and a methoxy-substituted phenyl ring, suggests its potential to interact with various targets within the central nervous system (CNS).[1]

General applications cited by chemical suppliers include:

-

Scaffold for Drug Discovery: Serving as a starting material or intermediate in the synthesis of more complex molecules with potential therapeutic activity.[1]

-

Neurotransmitter System Modulation: Use in studies aimed at understanding and modulating neurotransmitter systems, although the specific systems are not defined.[1]

Postulated Mechanisms of Action Based on Structural Analogs

The mechanism of action for (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid has not been explicitly detailed in published studies. However, the broader class of 3-aryl-β-amino acids has been investigated for activity at several key CNS receptors. This allows for the formulation of hypotheses regarding its potential targets, which would require experimental validation.

Potential Interaction with GABA Receptors

Some 3-aryl-3-aminopropanoic acid derivatives have been explored as modulators of γ-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter receptors in the CNS. For instance, research on related compounds has investigated their potential as GABA receptor antagonists.

Potential Interaction with Glutamate Receptors (NMDA and AMPA)

Glutamate is the principal excitatory neurotransmitter in the brain, and its receptors, such as the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, are critical for synaptic plasticity, learning, and memory. The activity of various amino acid derivatives at these receptors is a subject of intense research. While no direct evidence links (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid to these receptors, its amino acid-like structure makes this a plausible area for investigation.

Proposed Experimental Workflow for Characterization

To elucidate the mechanism of action of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid, a systematic experimental approach is necessary. The following workflow outlines key experiments that would provide the foundational data for a comprehensive understanding of its pharmacological profile.

Caption: A logical workflow for the pharmacological characterization of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid.

Detailed Methodologies for Key Postulated Experiments

As no specific experimental data for the title compound is available, the following are generalized protocols for foundational assays that would be required to determine its mechanism of action.

Radioligand Binding Assays

Objective: To determine if (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid binds to specific neurotransmitter receptors.

Protocol Outline (Example for GABA-A Receptor):

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a buffered solution and centrifuge to isolate cell membranes containing the receptors.

-

Assay Incubation: Incubate the prepared membranes with a known radiolabeled ligand for the GABA-A receptor (e.g., [³H]muscimol) and varying concentrations of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid.

-

Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration. The amount of radioactivity trapped on the filter, representing the bound ligand, is quantified using a scintillation counter.

-

Data Analysis: Determine the concentration of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).

Electrophysiological Assays (e.g., Two-Electrode Voltage Clamp)

Objective: To assess the functional activity of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid at a specific ion channel-linked receptor.

Protocol Outline (Example for NMDA Receptor expressed in Xenopus Oocytes):

-

Oocyte Preparation: Inject Xenopus laevis oocytes with cRNA encoding the subunits of the NMDA receptor.

-

Electrophysiological Recording: After a period of receptor expression, place an oocyte in a recording chamber and impale it with two electrodes for voltage clamping.

-

Compound Application: Perfuse the oocyte with a solution containing agonists (glutamate and glycine) to elicit a baseline current. Then, apply varying concentrations of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid to determine its effect on the agonist-induced current (potentiation or inhibition).

-

Data Analysis: Plot the change in current as a function of the compound's concentration to determine its EC₅₀ (for agonists/potentiators) or IC₅₀ (for antagonists).

Conclusion

(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid represents a molecule of interest for medicinal chemistry and neuroscience research. However, its specific biological target and mechanism of action are not yet defined in the scientific literature. Based on its chemical structure, potential interactions with GABA and glutamate receptors are plausible starting points for investigation. A systematic approach employing binding and functional assays is required to elucidate its pharmacological profile and to validate its potential as a tool for developing novel CNS-active agents. Without such data, its role remains that of a promising but unproven chemical scaffold.

References

In-depth Technical Guide: (R)-3-Amino-3-(3-methoxyphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid is a chiral non-proteinogenic β-amino acid that has garnered interest within the scientific community, particularly in the fields of neuroscience and medicinal chemistry. It is recognized as a versatile building block for the synthesis of more complex bioactive molecules and is explored for its potential to modulate neurotransmitter systems.[1][2] This technical guide provides a comprehensive review of the available scientific literature on (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid, focusing on its synthesis, potential therapeutic applications, and the methodologies used in its study. While specific quantitative biological data and detailed signaling pathways for this particular enantiomer are not extensively documented in publicly available literature, this guide consolidates the existing knowledge and provides context based on related compounds.

Chemical Properties and Synthesis

(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid belongs to the class of β-amino acids, characterized by the amino group being attached to the β-carbon of the carboxylic acid. The presence of a methoxy group at the meta-position of the phenyl ring and its specific (R)-stereochemistry are key structural features that likely influence its biological activity and interaction with molecular targets.

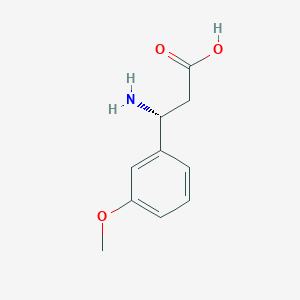

Chemical Structure:

Figure 1. Chemical structure of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid.

Enantioselective Synthesis

-

Asymmetric hydrogenation of a corresponding enamido-ester precursor using a chiral catalyst.

-

Resolution of a racemic mixture through the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent hydrolysis.

-

Enzymatic resolution , which utilizes enzymes that selectively act on one enantiomer of a racemic mixture.

A documented synthesis for the positional isomer, (R)-3-Amino-3-(p-methoxyphenyl)propionic acid, involves a multi-step process that could potentially be adapted for the meta-substituted analogue.

Biological and Pharmacological Profile

The scientific literature suggests that (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid and its enantiomer are of significant interest in neuroscience research and pharmaceutical development due to their potential to modulate neurotransmitter systems.[1][3]

Potential Applications in Neurological Disorders

Both the (R) and (S) enantiomers are explored for their potential in developing novel medications for neurological disorders.[1][3] The structural similarity of β-amino acids to the neurotransmitter γ-aminobutyric acid (GABA) suggests that they may interact with GABA receptors. The (S)-enantiomer, in particular, has been investigated for its potential in treating conditions such as depression and anxiety by modulating neurotransmitter activity.[3] However, specific data on receptor binding affinities (e.g., Ki values) or functional activities (e.g., EC50 or IC50 values) for either enantiomer are not provided in the available literature.

Use as a Synthetic Building Block

(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid is considered a valuable intermediate in the synthesis of more complex pharmaceuticals.[1] Its chiral nature and functional groups (amine and carboxylic acid) allow for its incorporation into larger molecules, potentially conferring specific biological activities and stereoselectivity to the final compound.

Experimental Methodologies

Detailed experimental protocols for biological assays specifically utilizing (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid are scarce in the public domain. However, based on its proposed area of application, several standard assays would be relevant for its characterization.

Receptor Binding Assays

To investigate the interaction of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid with its putative molecular targets, such as GABA or glutamate receptors, competitive radioligand binding assays would be employed.

General Protocol for GABA Receptor Binding Assay:

-

Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the cell membranes containing the receptors. The membranes are washed multiple times to remove endogenous ligands.

-

Binding Incubation: The prepared membranes are incubated with a specific radioligand for the target receptor (e.g., [³H]GABA for GABA receptors) and varying concentrations of the test compound ((R)-3-Amino-3-(3-methoxyphenyl)propanoic acid).

-

Separation and Detection: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound ligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Figure 2. A generalized workflow for a competitive radioligand binding assay.

Functional Assays

To determine if (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid acts as an agonist, antagonist, or modulator of a specific receptor, functional assays are necessary. Electrophysiological techniques, such as two-electrode voltage-clamp recording in Xenopus oocytes or patch-clamp recording in cultured neurons expressing the receptor of interest, are commonly used.

General Protocol for Two-Electrode Voltage-Clamp Electrophysiology:

-

Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNA encoding the subunits of the target receptor (e.g., GABA-A receptor subunits).

-

Receptor Expression: The oocytes are incubated for several days to allow for the expression of functional receptors on the cell membrane.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording). The oocyte is perfused with a buffer solution.

-

Compound Application: The agonist for the receptor is applied to elicit an ionic current. The test compound is then co-applied with the agonist to determine its effect on the current (potentiation or inhibition).

-

Data Analysis: Concentration-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) of the compound.

Signaling Pathways

There is no direct evidence in the reviewed literature implicating (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid in a specific signaling pathway. However, should it be confirmed as a modulator of GABA-A receptors, it would influence the influx of chloride ions into neurons, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability.

Figure 3. A hypothetical signaling pathway for a modulator of the GABA-A receptor.

Summary and Future Directions

(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid is a chiral β-amino acid with recognized potential in the development of novel therapeutics for neurological disorders. While its exact molecular targets and mechanism of action remain to be fully elucidated, its structural characteristics point towards a possible interaction with neurotransmitter receptors.

Future research should focus on:

-

Target Identification: Unambiguously identifying the specific molecular targets of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid.

-

Quantitative Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to determine its potency, efficacy, and pharmacokinetic profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues to understand the key structural features required for its biological activity.

-

Elucidation of Signaling Pathways: Investigating the downstream cellular effects following its interaction with its molecular target(s).

A more detailed understanding of the pharmacology of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid will be crucial for realizing its therapeutic potential.

References

The Genesis of Chirality: An In-depth Technical Guide to the Discovery and History of Chiral β-Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

β-Amino acids, structural isomers of the canonical α-amino acids, represent a cornerstone of modern medicinal chemistry and drug development. Their unique structural properties, particularly the introduction of a chiral center at the β-position, confer novel conformational constraints and metabolic stability to peptides and small molecules. This technical guide provides a comprehensive overview of the discovery and historical development of chiral β-amino acids, detailing key synthetic methodologies, quantitative performance data, and their impact on pharmacology, illustrated through the mechanisms of action of prominent drugs.

Historical Milestones in the Journey of β-Amino Acids

The conceptual journey of β-amino acids began with the discovery of their simplest, achiral member, β-alanine. While the broader understanding of amino acids was being shaped by luminaries like Emil Fischer in the early 20th century, the specific exploration of chiral β-amino acids and their stereocontrolled synthesis evolved much later. A pivotal moment in accessing β-amino acids from their readily available α-amino acid counterparts was the development of the Arndt-Eistert reaction by German chemists Fritz Arndt and Bernd Eistert.[1] This homologation reaction, which converts a carboxylic acid to its next higher homologue, provided a foundational method for extending the carbon backbone of α-amino acids, thus paving the way for the synthesis of β-amino acids.[1][2]

The subsequent challenge lay in controlling the stereochemistry at the newly formed or existing chiral centers. The latter half of the 20th century and the early 21st century witnessed a surge in the development of enantioselective synthetic methods. These advancements were driven by the increasing recognition of the pharmacological potential of chiral β-amino acids.[3] Key developments included the refinement of asymmetric Mannich reactions, conjugate additions, and the application of enzymatic resolutions, which collectively provided the tools to access optically pure β-amino acids with high efficiency and selectivity.[3][4]

Core Synthetic Methodologies for Chiral β-Amino Acids

The synthesis of enantiomerically pure β-amino acids is a significant area of research, with several strategic approaches having been established. This section details the experimental protocols for some of the most influential methods.

Arndt-Eistert Homologation of α-Amino Acids

This classical method provides a route to β-amino acids through the one-carbon extension of α-amino acids. The stereochemistry of the original α-carbon is typically retained.[2]

Experimental Protocol: Arndt-Eistert Synthesis of Boc-(S)-3-amino-4-phenylbutanoic acid [2][5]

-

Acid Chloride Formation: To a solution of Boc-(S)-phenylalanine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -15 °C, add N-methylmorpholine (1.1 eq). Slowly add isobutyl chloroformate (1.1 eq) and stir the mixture for 15 minutes. The formation of a precipitate is observed.

-

Diazoketone Synthesis: In a separate flask, prepare a solution of diazomethane in diethyl ether. Filter the cold mixed anhydride solution from step 1 and add it dropwise to the diazomethane solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours. Excess diazomethane is quenched by the dropwise addition of acetic acid.

-

Wolff Rearrangement: Prepare a solution of the crude α-diazoketone in a suitable solvent (e.g., a mixture of dioxane and water). Add silver benzoate (0.1 eq) as a catalyst. Irradiate the mixture with a high-pressure mercury lamp or heat to induce the Wolff rearrangement. The reaction progress is monitored by the evolution of nitrogen gas.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is redissolved in an appropriate organic solvent and washed with aqueous bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting β-amino acid is purified by column chromatography or recrystallization.

Asymmetric Mannich Reaction

The Mannich reaction, involving the aminoalkylation of a carbon acid, has become a powerful tool for the asymmetric synthesis of β-amino acids, especially with the advent of organocatalysis.[6][7]

Experimental Protocol: Organocatalytic Asymmetric Mannich Reaction [6]

-

Reaction Setup: To a solution of an imine (e.g., N-Boc-benzaldimine, 0.05 mmol) and a chiral catalyst (e.g., a cinchonine-derived bifunctional thiourea catalyst, 0.005 mmol) in a suitable solvent (e.g., diethyl ether, 0.5 mL) at room temperature, add a β-keto acid (0.075 mmol).

-

Reaction Execution: Stir the reaction mixture at room temperature for a specified time (e.g., 12 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The crude residue is then purified by flash chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired chiral β-amino ketone.[6]

Enzymatic Kinetic Resolution

Biocatalysis offers a highly enantioselective route to chiral β-amino acids through the kinetic resolution of a racemic mixture. Enzymes like β-aminopeptidases can selectively hydrolyze one enantiomer of a β-amino acid amide, leaving the other enantiomer unreacted and thus resolved.[8]

Experimental Protocol: Enzymatic Kinetic Resolution of a Racemic β-Amino Acid Amide [8]

-

Enzyme Preparation: Prepare a solution or suspension of the desired β-aminopeptidase (e.g., BapA from Sphingosinicella xenopeptidilytica) in a suitable buffer (e.g., phosphate buffer at a specific pH).

-

Reaction Initiation: Add the racemic β-amino acid amide to the enzyme solution and incubate the mixture at a controlled temperature (e.g., 37 °C) with gentle agitation.

-

Monitoring and Termination: Monitor the reaction progress by analyzing the consumption of the starting material and the formation of the product (the hydrolyzed β-amino acid) using techniques such as high-performance liquid chromatography (HPLC) on a chiral stationary phase. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining unreacted starting material.

-

Separation and Isolation: Once the desired conversion is reached, terminate the reaction (e.g., by adding a water-miscible organic solvent or by heat denaturation of the enzyme). Separate the hydrolyzed β-amino acid from the unreacted β-amino acid amide by extraction or chromatography. The isolated compounds can then be deprotected if necessary to yield the free β-amino acids.

Quantitative Data on Enantioselective Syntheses

The efficacy of various synthetic methods can be compared based on their yields and enantioselectivities. The following tables summarize representative data from the literature for key reactions.

Table 1: Arndt-Eistert Homologation of α-Amino Acids

| N-Protected α-Amino Acid | Catalyst for Wolff Rearrangement | Yield (%) | Enantiomeric Excess (ee) | Reference |

| Boc-(S)-Phenylalanine | Silver Benzoate (Photochemical) | High | >99% | [2] |

| Fmoc-(S)-Alanine | Ultrasound | 70-85% | Not specified | [9] |

| Z-(S)-Leucine | Silver(I) oxide | Good | High | [10] |

Table 2: Asymmetric Mannich Reactions

| Imine | Carbonyl Compound | Catalyst | Yield (%) | Enantiomeric Excess (ee) | Reference | | :--- | :--- | :--- | :--- | :--- | | N-Boc-Arylaldimines | β-Keto acids | Cinchonine-derived thiourea | 93% | 72% |[6] | | N-Boc-aldimines | Silyl enol ethers | Thiourea | up to 98% | High |[3] | | Aromatic α-Amido Sulfone | Malonate | Guanidine-thiourea | High | Good to excellent |[7] |

Table 3: Enzymatic Kinetic Resolution

| Racemic Substrate | Enzyme | Conversion (%) | Enantiomeric Excess (ee) of Product | Reference |

| β³-Amino acid amides | β-Aminopeptidases (BapA, DmpA) | ~50% | High | [8] |

| Aromatic β-Amino Acids | ω-Transaminase | ~50% | >99% (for (R)-β-amino acids) | [11] |

Impact on Drug Development and Signaling Pathways

The incorporation of chiral β-amino acids into drug candidates has profound effects, often leading to increased potency, enhanced metabolic stability, and novel mechanisms of action.[3] This is exemplified by several successful drugs that feature a chiral β-amino acid moiety.

Sitagliptin (Januvia): A DPP-4 Inhibitor

Sitagliptin is an oral antihyperglycemic agent used for the treatment of type 2 diabetes. Its structure contains a chiral β-amino acid derivative.

Mechanism of Action: Sitagliptin functions as a competitive inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[12][13] DPP-4 is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[14] By inhibiting DPP-4, sitagliptin increases the levels of active incretins.[12] This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from pancreatic α-cells, ultimately resulting in improved glycemic control.[13][14]

Icofungipen: An Antifungal Agent

Icofungipen is a novel antifungal agent derived from the naturally occurring β-amino acid cispentacin.[15]

Mechanism of Action: Icofungipen's antifungal activity arises from its inhibition of isoleucyl-tRNA synthetase (IleRS), an essential enzyme in fungal protein synthesis.[16][17] The drug is actively transported into the yeast cell, where it competitively binds to IleRS.[18] This prevents the charging of tRNA with isoleucine, thereby halting protein production and leading to fungal cell death.[16][19] This mechanism is distinct from other major classes of antifungal drugs.[17]

Boceprevir (Victrelis): An HCV Protease Inhibitor

Boceprevir is a direct-acting antiviral medication for the treatment of chronic hepatitis C virus (HCV) genotype 1 infection.[20] It is a peptidomimetic that incorporates a chiral β-amino acid derivative.

Mechanism of Action: Boceprevir is a reversible, covalent inhibitor of the HCV NS3/4A serine protease.[21][22] This viral enzyme is crucial for cleaving the HCV polyprotein into mature, functional proteins, a necessary step for viral replication.[23] Boceprevir mimics the substrate of the protease and binds to its active site, forming a covalent bond with the catalytic serine residue.[21] This blockage prevents the processing of the viral polyprotein, thereby inhibiting viral replication.[23]

Conclusion and Future Outlook

The discovery and development of chiral β-amino acids have transitioned from a niche area of organic chemistry to a central theme in the design of novel therapeutics. The historical progression from classical homologation reactions to sophisticated catalytic asymmetric syntheses has provided the chemical tools necessary to explore the vast chemical space offered by these non-canonical building blocks. The successful application of chiral β-amino acids in drugs targeting a range of diseases underscores their profound impact on medicinal chemistry. Future research will likely focus on the development of even more efficient and sustainable synthetic methods, the exploration of novel β-peptide architectures with unique biological activities, and the continued integration of these valuable synthons into the drug discovery pipeline.

References

- 1. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Arndt-Eistert Synthesis [organic-chemistry.org]

- 10. chemistry.illinois.edu [chemistry.illinois.edu]

- 11. Recent advances in the enantioselective synthesis of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. droracle.ai [droracle.ai]

- 13. Sitagliptin - Wikipedia [en.wikipedia.org]

- 14. What is the mechanism of Sitagliptin? [synapse.patsnap.com]

- 15. journals.asm.org [journals.asm.org]

- 16. In Vitro Activity and In Vivo Efficacy of Icofungipen (PLD-118), a Novel Oral Antifungal Agent, against the Pathogenic Yeast Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Icofungipen | C7H11NO2 | CID 216240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Boceprevir | C27H45N5O5 | CID 10324367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. What is the mechanism of Boceprevir? [synapse.patsnap.com]

- 22. Boceprevir - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Telaprevir/boceprevir era: From bench to bed and back - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (R)-3-Amino-3-(3-methoxyphenyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid is a chiral non-proteinogenic β-amino acid of interest in medicinal chemistry and drug development due to its potential as a building block for novel therapeutic agents. A thorough understanding of its structural and physicochemical properties is paramount for its application. This technical guide provides a summary of available and predicted spectroscopic data for (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid, alongside detailed, generalized experimental protocols for acquiring such data. Due to the limited availability of direct experimental spectra for this specific enantiomer, data for structurally related compounds are presented for reference, and predicted nuclear magnetic resonance (NMR) data are provided to guide researchers in its characterization.

Introduction

The structural elucidation of a chiral molecule such as (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid is fundamentally reliant on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern. This guide outlines the expected spectroscopic signature of the target molecule and provides standardized protocols for data acquisition.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid. These predictions are based on the analysis of similar structures and the known effects of substituents on chemical shifts.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 | t | 1H | Ar-H |

| ~6.80-6.90 | m | 3H | Ar-H |

| ~4.20 | t | 1H | CH-NH₂ |

| ~3.80 | s | 3H | OCH₃ |

| ~2.70 | d | 2H | CH₂-COOH |

| (Broad) | s | 2H | NH₂ |

| (Broad) | s | 1H | COOH |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | COOH |

| ~160 | Ar-C-OCH₃ |

| ~142 | Ar-C |

| ~130 | Ar-CH |

| ~120 | Ar-CH |

| ~114 | Ar-CH |

| ~113 | Ar-CH |

| ~55 | OCH₃ |

| ~50 | CH-NH₂ |

| ~40 | CH₂-COOH |

Infrared (IR) Spectroscopy

The following data is for the structurally similar compound 3-(3-Methoxyphenyl)propanoic acid , which lacks the amino group at the 3-position. The spectrum is available in the NIST WebBook[1]. Key expected vibrational frequencies for (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid are also included.

Table 3: IR Spectral Data for 3-(3-Methoxyphenyl)propanoic acid and Expected Peaks for the Target Compound

| Wavenumber (cm⁻¹) | Intensity | Assignment (3-(3-Methoxyphenyl)propanoic acid) | Expected Additional/Shifted Peaks for (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) | N-H stretch (~3300-3500 cm⁻¹, medium) |

| ~2900 | Medium | C-H stretch (aliphatic) | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) | C=O stretch (Carboxylic acid) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (Aromatic) | N-H bend (~1600 cm⁻¹, medium) |

| ~1250 | Strong | C-O stretch (Aromatic ether) | C-O stretch |

| ~1150 | Strong | C-O stretch (Carboxylic acid) | C-N stretch (~1000-1250 cm⁻¹, weak-medium) |

Mass Spectrometry (MS)

The following data is for the structurally similar compound 3-(3-Methoxyphenyl)propanoic acid , obtained via electron ionization (EI) and is available from the NIST WebBook. The predicted molecular ion for (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid is also provided.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment (3-(3-Methoxyphenyl)propanoic acid) | Predicted Molecular Ion for (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid |

| 180 | ~40 | [M]⁺ | [M+H]⁺ = 196.09 (for ESI) |

| 135 | ~100 | [M - COOH]⁺ | |

| 121 | ~50 | [M - CH₂COOH]⁺ | |

| 91 | ~40 | [C₇H₇]⁺ | |

| 77 | ~30 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid amino acid derivative like (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL. The choice of solvent will depend on the solubility of the compound and the desired exchange of labile protons (e.g., -NH₂ and -COOH).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a suitable reference for aqueous solutions.

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay (d1): 1-5 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single pulse (zgpg30).

-

Spectral Width: -10 to 220 ppm.

-

Number of Scans: 1024-4096 (or more, depending on concentration).

-

Relaxation Delay (d1): 2 seconds.

-

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the internal standard.

-

Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and multiplicities.

-

Identify the chemical shifts of the peaks in the ¹³C NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

-

Data Acquisition:

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Acquire a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically perform a background subtraction.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to promote ionization.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Typical ESI source parameters include a capillary voltage of 3-4 kV, a drying gas flow of 5-10 L/min, and a nebulizer pressure of 10-30 psi. The source temperature is typically maintained between 150-350 °C.

-

-

Data Processing:

-

Identify the molecular ion peak and any significant fragment ions.

-

Compare the observed m/z values with the calculated values for the expected ions.

-

Workflow Diagram

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel chiral compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chiral compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid. While direct experimental data remains to be published, the provided predicted NMR data, reference IR and MS data of a related compound, and detailed experimental protocols offer a valuable resource for researchers working on the synthesis and characterization of this and similar molecules. The application of the described spectroscopic workflow will enable unambiguous structural confirmation and purity assessment, which are critical steps in the drug discovery and development pipeline.

References

Potential Therapeutic Targets of (R)-3-Amino-3-(3-methoxyphenyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid, a chiral derivative of β-phenyl-γ-aminobutyric acid (β-phenyl-GABA), represents a molecule of significant interest within the landscape of neuropharmacology. Its structural analogy to known central nervous system (CNS) active agents, such as baclofen and phenibut, suggests a strong potential for interaction with key neurotransmitter systems. This technical guide consolidates the current understanding of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid, focusing on its likely therapeutic targets. While direct pharmacological data for this specific enantiomer is limited in publicly accessible literature, this document extrapolates potential mechanisms of action based on the broader class of aryl-substituted GABA analogues. Furthermore, it provides detailed experimental protocols to facilitate the investigation of its biological activity and outlines potential therapeutic avenues.

Introduction

(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid (CAS: 765895-65-6) is a synthetic amino acid derivative.[1] Its core structure, a β-amino acid with a methoxyphenyl substituent, positions it as a compelling candidate for modulating neuronal signaling. The broader class of aryl propionic acid derivatives is known to possess a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. The stereochemistry of these molecules is often crucial for their pharmacological activity. This guide will delve into the probable molecular targets of the (R)-enantiomer and provide the necessary framework for its empirical validation.

Putative Therapeutic Target: GABAB Receptor

The primary and most probable therapeutic target for (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid is the γ-aminobutyric acid type B (GABAB) receptor. This hypothesis is predicated on the well-established pharmacology of structurally related compounds.

Rationale for GABAB Receptor Targeting

The GABAB receptor, a G-protein coupled receptor (GPCR), is a key mediator of slow and prolonged inhibitory neurotransmission in the CNS. Its activation leads to the inhibition of adenylyl cyclase and the modulation of Ca2+ and K+ channels.

Potential Mechanism of Action: Agonism or Positive Allosteric Modulation

(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid could interact with the GABAB receptor in two principal ways:

-

Orthosteric Agonism: Directly binding to and activating the GABA binding site on the GABAB1 subunit.

-

Positive Allosteric Modulation (PAM): Binding to a distinct allosteric site on the GABAB2 subunit, thereby enhancing the affinity and/or efficacy of the endogenous ligand, GABA.

The therapeutic advantage of PAMs over direct agonists lies in their potential for a more nuanced modulation of GABAergic tone and a reduced side-effect profile, including a lower propensity for tolerance and dependence.

Other Potential Therapeutic Targets

While the GABAB receptor is the most likely primary target, the broader pharmacology of related compounds suggests other potential, albeit likely secondary, targets. These may include:

-

GABAA Receptors: Some β-phenyl-GABA analogues exhibit weak interactions with GABAA receptors.

-

Voltage-Gated Calcium Channels (VGCCs): The α2δ subunit of VGCCs is another known target for some GABA analogues, such as gabapentin and pregabalin.

Therapeutic Potential

Based on the presumed activity at the GABAB receptor, (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid could be investigated for a range of neurological and psychiatric disorders:

-

Anxiety Disorders: By enhancing inhibitory neurotransmission.

-

Spasticity: Similar to the mechanism of baclofen.

-

Substance Use Disorders: Particularly in reducing cravings and withdrawal symptoms.

-

Neuropathic Pain: Through the modulation of calcium channels and overall neuronal excitability.

-

Epilepsy: By contributing to the suppression of excessive neuronal firing.

Data Presentation: Comparative Analysis (Hypothetical)

| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | EC50 (nM) |

| (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid | GABAB Receptor | Radioligand Binding | Data to be determined | Data to be determined | - |

| (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid | GABAB Receptor | [35S]GTPγS Functional Assay | - | - | Data to be determined |

| Baclofen (reference) | GABAB Receptor | Radioligand Binding | 130 | 250 | - |

| Phenibut (reference) | GABAB Receptor | Radioligand Binding | 9,200 | - | - |

Experimental Protocols

To elucidate the pharmacological profile of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid, the following experimental protocols are recommended.

GABAB Receptor Binding Assay

This protocol is designed to determine the binding affinity (Ki) of the test compound for the GABAB receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize rat cortical tissue in ice-cold sucrose buffer (0.32 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in assay buffer (50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4) and repeat the centrifugation step twice.

-

The final pellet is resuspended in assay buffer to a protein concentration of 0.5-1.0 mg/mL.

-

-

Binding Reaction:

-

In a 96-well plate, add:

-

50 µL of radioligand (e.g., [3H]-GABA or a specific GABAB antagonist like [3H]-CGP54626) at a concentration near its Kd.

-

50 µL of assay buffer or competing ligand (for non-specific binding, use 100 µM GABA or baclofen).

-

50 µL of the test compound at various concentrations.

-

100 µL of the membrane preparation.

-

-

Incubate at room temperature for 60 minutes.

-

-

Termination and Detection:

-

Rapidly filter the incubation mixture through GF/B filters pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters three times with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[35S]GTPγS Functional Assay

This assay measures the functional activity of the test compound at the GABAB receptor by quantifying G-protein activation.

Methodology:

-

Membrane Preparation: As described in the binding assay protocol.

-

Assay Procedure:

-

In a 96-well plate, add:

-

25 µL of assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

25 µL of GDP (10 µM final concentration).

-

25 µL of the test compound at various concentrations (with and without a fixed concentration of GABA to test for PAM activity).

-

50 µL of the membrane preparation.

-

-

Pre-incubate for 15 minutes at 30°C.

-

Initiate the reaction by adding 25 µL of [35S]GTPγS (0.1 nM final concentration).

-

Incubate for 60 minutes at 30°C.

-

-

Termination and Detection:

-

Terminate the reaction by rapid filtration through GF/B filters.

-

Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Measure the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the stimulated [35S]GTPγS binding against the log concentration of the test compound.

-

Determine the EC50 and Emax values using non-linear regression.

-

Mandatory Visualizations

Caption: Putative GABAB Receptor Signaling Pathway.

Caption: In Vitro Pharmacological Evaluation Workflow.

Conclusion

(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid is a compound with considerable, yet underexplored, therapeutic potential. Its structural characteristics strongly implicate the GABAB receptor as a primary molecular target. The information and experimental protocols provided in this guide offer a robust framework for researchers to systematically investigate its pharmacological profile. Elucidating the precise mechanism of action and quantifying its affinity and efficacy will be pivotal in determining its viability as a lead compound for the development of novel therapeutics for a variety of CNS disorders. Further studies, including in vivo models of disease, will be necessary to fully characterize its therapeutic utility.

References

In Silico Modeling of (R)-3-Amino-3-(3-methoxyphenyl)propanoic Acid Interactions: A Technical Guide

Version: 1.0

Abstract

(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid is a synthetic amino acid derivative with potential applications in neuropharmacology as a modulator of neurotransmitter systems.[1][2][3][4] This technical guide provides a comprehensive framework for the in silico investigation of its interactions with key protein targets in the central nervous system. We present detailed protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations to elucidate the binding modes, stability, and affinity of this compound with the GABA-A receptor and the NMDA receptor, both implicated in neurological pathways. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery and development.

Introduction

(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid is a chiral non-proteinogenic amino acid that has garnered interest in medicinal chemistry due to its potential as a scaffold for the development of novel therapeutics targeting neurological disorders.[1][2] Its structural similarity to endogenous neurotransmitters, such as γ-aminobutyric acid (GABA) and glutamate, suggests its potential to interact with their respective receptors. Derivatives of aminopropanoic acid have been explored as modulators of both GABAergic and glutamatergic systems.[5][6][7]

In silico modeling offers a powerful and resource-effective approach to investigate the molecular interactions of small molecules with their biological targets, providing insights that can guide further experimental studies. This guide outlines a systematic computational workflow to predict and analyze the binding of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid to the GABA-A and NMDA receptors, two critical players in synaptic transmission and neuronal excitability.[8][9][10]

Target Selection and Rationale

Based on the structural characteristics of the ligand and its potential application in neuropharmacology, the following protein targets have been selected for this in silico modeling study:

-

GABA-A Receptor (α1β2γ2): As the primary inhibitory neurotransmitter receptor in the central nervous system, the GABA-A receptor is a well-established target for a wide range of therapeutic agents, including sedatives, anxiolytics, and anticonvulsants.[11][12][13][14] The structural similarity of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid to GABA suggests it may act as a modulator of this receptor.

-

NMDA Receptor (GluN1/GluN2A): The N-methyl-D-aspartate (NMDA) receptor is a subtype of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory.[8][9] Dysregulation of NMDA receptor activity is implicated in various neurological and psychiatric disorders. Given the amino acid backbone of the compound, its potential interaction with the glutamate or glycine binding sites of the NMDA receptor warrants investigation.

In Silico Modeling Workflow

The computational investigation of the interactions between (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid and its putative protein targets will follow a multi-step workflow. This approach allows for a comprehensive analysis, from initial binding pose prediction to the assessment of binding stability and affinity.

Caption: A generalized workflow for the in silico modeling of ligand-protein interactions.

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments.

Ligand and Receptor Preparation

4.1.1. Ligand Preparation

-

3D Structure Generation: The 3D structure of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid will be generated using a molecular builder such as Avogadro or ChemDraw.

-

Energy Minimization: The initial structure will be subjected to energy minimization using a force field like MMFF94 to obtain a low-energy conformation.

-

Charge Assignment: Partial charges will be assigned using the Gasteiger-Hückel method.

-

Tautomeric and Ionization States: The ligand will be prepared at a physiological pH of 7.4 to ensure the correct protonation states of the amino and carboxylic acid groups.

4.1.2. Receptor Preparation

-

Structure Retrieval: The 3D structures of the human GABA-A receptor (e.g., PDB ID: 6HUP) and NMDA receptor (e.g., PDB ID: 5I57) will be downloaded from the Protein Data Bank (PDB).

-

Preprocessing: The receptor structures will be preprocessed to remove water molecules, co-crystallized ligands, and any non-standard residues. Missing atoms and side chains will be added and corrected.

-

Protonation: Hydrogen atoms will be added to the receptor structure, and the protonation states of titratable residues will be assigned based on a pH of 7.4.

-

Energy Minimization: The prepared receptor structure will be subjected to a constrained energy minimization to relieve any steric clashes.

Molecular Docking

Molecular docking will be performed to predict the preferred binding orientation of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid within the binding sites of the GABA-A and NMDA receptors.

Protocol using AutoDock Vina:

-

Grid Box Definition: A grid box will be defined to encompass the putative binding site of each receptor. For the GABA-A receptor, the grid will be centered on the GABA binding site at the interface of the α and β subunits. For the NMDA receptor, separate docking runs will be performed with the grid centered on the glutamate binding site (on the GluN2A subunit) and the glycine binding site (on the GluN1 subunit).

-

Docking Execution: Docking will be performed using AutoDock Vina with an exhaustiveness of 8. The top-ranked binding poses will be saved for further analysis.

-

Pose Analysis: The predicted binding poses will be visualized and analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations will be conducted to assess the stability of the ligand-receptor complexes and to observe the dynamic behavior of the interactions over time.

Protocol using GROMACS:

-

System Setup: The top-ranked docked complex from the molecular docking step will be placed in a cubic box and solvated with a suitable water model (e.g., TIP3P). Counter-ions will be added to neutralize the system.

-

Energy Minimization: The solvated system will be subjected to energy minimization to remove any steric clashes.

-

Equilibration: The system will be equilibrated in two phases: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.

-

Production MD: A production MD simulation of at least 100 nanoseconds will be performed. Trajectories will be saved at regular intervals for analysis.

-

Analysis: The MD trajectories will be analyzed to calculate the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of the protein residues, and to monitor the persistence of key intermolecular interactions.

Caption: A schematic of the molecular dynamics simulation workflow.

Binding Free Energy Calculation

The binding free energy of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid to the target receptors will be calculated to provide a quantitative estimate of its binding affinity.

Protocol using MM/PBSA:

-

Snapshot Extraction: Snapshots of the ligand-receptor complex, the receptor alone, and the ligand alone will be extracted from the stable portion of the MD simulation trajectory.

-

Energy Calculations: For each snapshot, the molecular mechanics potential energy (MM), the polar solvation energy (PB), and the nonpolar solvation energy (SA) will be calculated.

-

Binding Free Energy Calculation: The binding free energy (ΔG_bind) will be calculated using the following equation:

ΔG_bind = ΔE_MM + ΔG_solv - TΔS

where ΔE_MM is the change in molecular mechanics energy, ΔG_solv is the change in solvation free energy, and TΔS is the change in conformational entropy upon binding.

Data Presentation

All quantitative data generated from the in silico modeling will be summarized in the following tables for clear comparison and interpretation.

Table 1: Molecular Docking Results

| Receptor | Binding Site | Docking Score (kcal/mol) | Key Interacting Residues |

| GABA-A | GABA Site | ||

| NMDA | Glutamate Site | ||

| NMDA | Glycine Site |

Table 2: Molecular Dynamics Simulation Stability Metrics

| System | Average Protein RMSD (Å) | Average Ligand RMSD (Å) | Key Stable Interactions |

| GABA-A Complex | |||

| NMDA (Glu Site) Complex | |||

| NMDA (Gly Site) Complex |

Table 3: Binding Free Energy Calculations (MM/PBSA)

| System | ΔG_bind (kcal/mol) | ΔE_MM (kcal/mol) | ΔG_solv (kcal/mol) |

| GABA-A Complex | |||

| NMDA (Glu Site) Complex | |||

| NMDA (Gly Site) Complex |

Conclusion

This technical guide provides a detailed and systematic in silico workflow for investigating the interactions of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid with the GABA-A and NMDA receptors. The described protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations will enable researchers to gain valuable insights into the potential binding modes, stability, and affinity of this compound. The results from these computational studies can effectively guide the design of future experimental investigations and contribute to the development of novel therapeutics for neurological disorders.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid [myskinrecipes.com]

- 5. mdpi.com [mdpi.com]

- 6. Excitatory amino acid receptor ligands: resolution, absolute stereochemistry, and enantiopharmacology of 2-amino-3-(4-butyl-3-hydroxyisoxazol-5-yl)propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Changes in cerebellar amino acid neurotransmitter concentrations and receptors following administration of the neurotoxin L-2-chloropropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Derivatives of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid as potent NMDA receptor glycine site agonists with GluN2 subunit-specific activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synaptic Neurotransmitter-Gated Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 12. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GABAA receptor - Wikipedia [en.wikipedia.org]

- 14. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Asymmetric Synthesis of (R)-3-Amino-3-(3-methoxyphenyl)propanoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction